Cas no 1000990-16-8 (Benzaldehyde, 2-bromo-3,5-dimethyl-)

2-ブロモ-3,5-ジメチルベンズアルデヒドは、芳香族アルデヒドの一種で、ベンゼン環にブロモ基と2つのメチル基が置換した構造を有する有機化合物です。分子式はC9H9BrOで、分子量は213.07です。この化合物は、反応性の高いアルデヒド基とハロゲン置換基を併せ持つため、有機合成中間体として有用です。特に、医薬品や農薬、機能性材料の合成において重要なビルディングブロックとして活用されます。ブロモ基の位置選択性とメチル基の立体効果により、特定の求電子置換反応やカップリング反応に優れた反応性を示します。また、結晶性が良好なため、精製や取り扱いが比較的容易という特長があります。

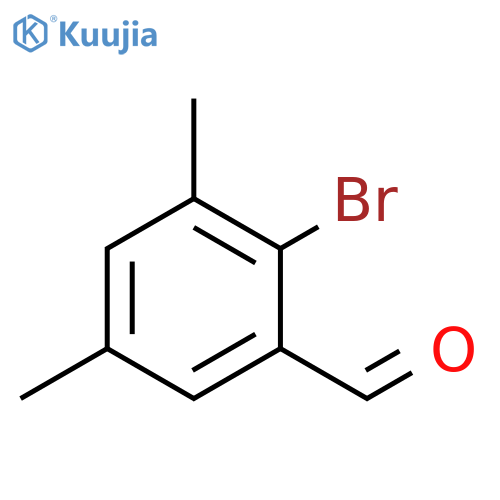

1000990-16-8 structure

商品名:Benzaldehyde, 2-bromo-3,5-dimethyl-

CAS番号:1000990-16-8

MF:C9H9BrO

メガワット:213.071161985397

CID:5797168

Benzaldehyde, 2-bromo-3,5-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 2-bromo-3,5-dimethyl-

-

- インチ: 1S/C9H9BrO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3

- InChIKey: WYVNIUSJAZLDCI-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC(C)=CC(C)=C1Br

じっけんとくせい

- 密度みつど: 1.422±0.06 g/cm3(Predicted)

- ゆうかいてん: 50-52 °C

- ふってん: 271.3±35.0 °C(Predicted)

Benzaldehyde, 2-bromo-3,5-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505405-0.25g |

2-bromo-3,5-dimethylbenzaldehyde |

1000990-16-8 | 0.25g |

$1262.0 | 2023-05-31 | ||

| Enamine | EN300-6505405-10.0g |

2-bromo-3,5-dimethylbenzaldehyde |

1000990-16-8 | 10g |

$5897.0 | 2023-05-31 | ||

| Enamine | EN300-6505405-0.05g |

2-bromo-3,5-dimethylbenzaldehyde |

1000990-16-8 | 0.05g |

$1152.0 | 2023-05-31 | ||

| Enamine | EN300-6505405-2.5g |

2-bromo-3,5-dimethylbenzaldehyde |

1000990-16-8 | 2.5g |

$2688.0 | 2023-05-31 | ||

| Enamine | EN300-6505405-5.0g |

2-bromo-3,5-dimethylbenzaldehyde |

1000990-16-8 | 5g |

$3977.0 | 2023-05-31 | ||

| Enamine | EN300-6505405-0.5g |

2-bromo-3,5-dimethylbenzaldehyde |

1000990-16-8 | 0.5g |

$1316.0 | 2023-05-31 | ||

| Enamine | EN300-6505405-1.0g |

2-bromo-3,5-dimethylbenzaldehyde |

1000990-16-8 | 1g |

$1371.0 | 2023-05-31 | ||

| Enamine | EN300-6505405-0.1g |

2-bromo-3,5-dimethylbenzaldehyde |

1000990-16-8 | 0.1g |

$1207.0 | 2023-05-31 |

Benzaldehyde, 2-bromo-3,5-dimethyl- 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1000990-16-8 (Benzaldehyde, 2-bromo-3,5-dimethyl-) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2039-76-1(3-Acetylphenanthrene)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量